

Application Notes and Protocols for Glucocerebrosidase-IN-1 in Primary Neuron Cultures

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Compound of Interest		
Compound Name:	Glucocerebrosidase-IN-1	
Cat. No.:	B12398681	Get Quote

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Introduction

Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. It exhibits an IC50 of 29.3 μM and a Ki of 18.5 μM for GCase.[1] Beyond its inhibitory activity, **Glucocerebrosidase-IN-1** has also been described as a pharmacological chaperone, capable of enhancing GCase activity in specific mutant forms of the enzyme, such as the L444P mutation, by 1.8-fold in fibroblast models.[1] This dual functionality makes it a valuable tool for investigating the complex roles of GCase in neuronal function and neurodegenerative diseases like Parkinson's disease and Gaucher disease.

Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, and the resulting GCase deficiency is linked to the accumulation of α -synuclein, a key pathological hallmark of the disease.[1][2] The inhibition of GCase in primary neurons can lead to the accumulation of its substrate, glucosylceramide, which in turn can affect lysosomal function and proteostasis.[3] Conversely, as a pharmacological chaperone, **Glucocerebrosidase-IN-1** may rescue the function of certain GCase mutants, offering a potential therapeutic avenue.

These application notes provide detailed protocols for utilizing **Glucocerebrosidase-IN-1** in primary neuron cultures to study its effects as both an inhibitor and a potential pharmacological



chaperone.

Data Presentation

Table 1: Properties of Glucocerebrosidase-IN-1

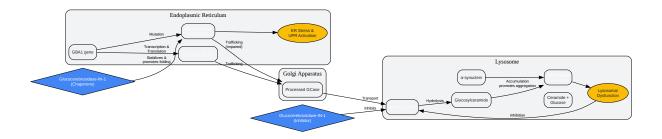
Property	Value	Reference
Target	Glucocerebrosidase (GCase)	[1]
IC50	29.3 μΜ	[1]
Ki	18.5 μΜ	[1]
Molecular Weight	245.36 g/mol	[1]
Formula	C13H27NO3	[1]
Reported Activity	Inhibitor and Pharmacological Chaperone	[1]

Table 2: Recommended Concentration Ranges for Primary Neuron Experiments

Experimental Goal	Suggested Concentration Range	Notes
GCase Inhibition	10 - 50 μΜ	Start with a dose-response curve around the IC50.
Pharmacological Chaperoning	1 - 20 μΜ	Lower concentrations are often effective for chaperoning.
Control (Vehicle)	DMSO (or other solvent)	Match the final solvent concentration in all wells.

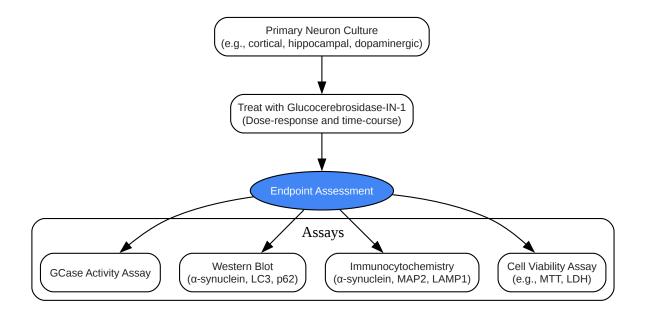
Signaling Pathways and Experimental Workflows





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Caption: GCase signaling pathway and points of intervention for Glucocerebrosidase-IN-1.





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References

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- 2. academic.oup.com [academic.oup.com]
- 3. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration PMC [pmc.ncbi.nlm.nih.gov]
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